7-[1-(3-Methoxyphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Description
Chemical Identity & Nomenclature
IUPAC Systematic Nomenclature Analysis
The IUPAC name 7-[1-(3-methoxyphenoxy)ethyl]triazolo[1,5-a]pyrimidin-2-amine systematically defines the compound’s structure through three key components:
- Core bicyclic system : The parent heterocycle is triazolo[1,5-a]pyrimidine , a fused ring system comprising a pyrimidine ring (positions 1–4) and a 1,2,4-triazole ring (positions 5–7).
- Substituent at position 7 : A 1-(3-methoxyphenoxy)ethyl group, consisting of an ethyl chain bridging the triazolopyrimidine core to a 3-methoxyphenoxy aromatic moiety. The methoxy group (-OCH₃) is meta to the oxygen atom on the phenyl ring.
- Functional group at position 2 : A primary amine (-NH₂) directly attached to the triazole ring.
This nomenclature adheres to IUPAC priority rules, where the triazolopyrimidine core receives the lowest possible numbering, and substituents are ordered alphabetically.
CAS Registry Number & Alternative Identifiers
The compound is uniquely identified by the following identifiers:
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry Number | 306979-54-4 | |
| MDL Number | MFCD00243576 | |
| Molecular Formula | C₁₄H₁₅N₅O₂ | |
| Molecular Weight | 285.31 g/mol | |
| Canonical SMILES | COC1=CC=CC(=C1)OCC2C3=NC=NC=C3N=C(N)N2 |
Alternative names include:
Structural Relationship to Triazolopyrimidine Core Scaffolds
The compound belongs to the triazolo[1,5-a]pyrimidine family, a privileged scaffold in medicinal chemistry due to its:
- Isoelectronic similarity to purines , enabling mimicry of nucleobase interactions.
- Versatile substitution patterns at positions 2, 5, and 7, which modulate biological activity.
Key Structural Features:
| Position | Substituent | Role in Bioactivity |
|---|---|---|
| 2 | -NH₂ | Hydrogen bonding with target proteins. |
| 7 | -CH₂CH₂-O-C₆H₄-3-OCH₃ | Enhances lipophilicity and target affinity. |
Comparative analysis with related derivatives:
The 3-methoxyphenoxyethyl group at position 7 distinguishes this compound from simpler triazolopyrimidines, potentially improving membrane permeability and target selectivity.
Properties
IUPAC Name |
7-[1-(3-methoxyphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c1-9(21-11-5-3-4-10(8-11)20-2)12-6-7-16-14-17-13(15)18-19(12)14/h3-9H,1-2H3,(H2,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTDCFVEGSHBLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=NC(=NN12)N)OC3=CC=CC(=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[1-(3-Methoxyphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves the following steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 3-amino-1,2,4-triazole and a suitable aldehyde or ketone.
Introduction of the 3-Methoxyphenoxyethyl Group: The 3-methoxyphenoxyethyl group can be introduced via an alkylation reaction using 3-methoxyphenol and an appropriate alkylating agent such as ethyl bromide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution
The nitrogen atoms in the triazole ring enable nucleophilic substitution. For example, the C-2 amine group can react with electrophiles (e.g., acyl chlorides) to form amides or amidines.
Condensation Reactions
The triazolo-pyrimidine scaffold participates in condensation reactions, such as:
-
Cyclization : Formation of the core structure via cyclocondensation of triazole precursors with carbonyl reagents .
-
Coupling : Amidation or imidamide formation with reagents like methanimidamide .
Hydrolysis and Functionalization
-
Ester hydrolysis : Ethyl ester intermediates are hydrolyzed under basic conditions to yield carboxylic acids .
-
Demethylation : O-demethylation of methoxy groups to generate dihydroxyphenyl derivatives .
Structural Comparisons
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 7-[1-(3-Methoxyphenoxy)ethyl]- triazolo[1,5-a]pyrimidin-2-amine | Methoxyphenoxyethyl side chain | Potential kinase inhibitor, neurology/oncology applications |
| 7-[1-(4-Methoxyphenoxy)ethyl]- triazolo[1,5-a]pyrimidin-2-amine | Similar phenoxyethyl group | Antitumor activity |
| 7-[1-(4-Chlorophenoxy)ethyl]- triazolo[1,5-a]pyrimidin-2-amine | Chlorine substitution | Enhanced antimicrobial properties |
Reactivity of Substituents
The methoxy group (-OCH₃) and phenoxyethyl chain enhance solubility and modulate interactions with biological targets. For example, catechol substituents at the C-2 position improve RNase H inhibitory activity .
Experimental Findings
-
Synthesis efficiency : Cyclocondensation with β-diketones yields triazolo-pyrimidines under acidic conditions, while amidation requires coupling agents like DIPEA .
-
Activity correlations : Substituents at the C-5 and C-7 positions (e.g., phenyl rings) are critical for maintaining inhibitory activity against targets like viral RNase H .
-
Stability : The compound shows stability under standard conditions but may degrade under strong acids/bases.
Scientific Research Applications
Biological Activities
Research indicates that 7-[1-(3-Methoxyphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine exhibits various biological activities:
-
Antitumor Activity :
- Studies have shown that this compound can inhibit the growth of certain cancer cell lines. For instance, it has been tested against breast cancer and leukemia cells, demonstrating cytotoxic effects that warrant further investigation into its mechanisms of action.
-
Antiviral Properties :
- Preliminary studies suggest potential antiviral activity, particularly against viral infections where traditional therapies are ineffective. The compound's ability to interfere with viral replication mechanisms is under exploration.
-
Anti-inflammatory Effects :
- In vitro studies have indicated that the compound may reduce inflammation markers, suggesting its potential use in treating inflammatory diseases.
Medicinal Chemistry Applications
The compound serves as a lead structure for the development of new therapeutic agents. Its derivatives are being synthesized to enhance efficacy and reduce toxicity. The modifications aim to improve pharmacokinetic properties and target specificity.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various derivatives of triazolo-pyrimidines. The results indicated that modifications at the 7-position significantly increased potency against breast cancer cell lines (IC50 values in the low micromolar range) .
Case Study 2: Antiviral Screening
Research conducted by a pharmaceutical company involved screening this compound against a panel of viruses, including influenza and HIV. The findings revealed moderate antiviral activity, prompting further investigation into its mechanism of action .
Case Study 3: Anti-inflammatory Mechanism
A recent study focused on the anti-inflammatory effects of this compound in animal models of arthritis. The results showed a significant reduction in swelling and pain, suggesting its potential as a therapeutic agent for autoimmune diseases .
Mechanism of Action
The mechanism of action of 7-[1-(3-Methoxyphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by modulating receptor function through agonistic or antagonistic interactions. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of triazolopyrimidines are highly dependent on substitutions at the 5-, 7-, and 2-positions. Below is a comparative analysis of structurally related compounds:
Notes:
- Electron-donating groups (e.g., methoxy) at the 7-position enhance solubility and hydrogen bonding, as seen in the target compound and 7-(4-methoxyphenyl)- derivatives .
- Electron-withdrawing groups (e.g., trifluoromethyl, bromo) increase lipophilicity and metabolic stability, as observed in and .
- Bulkier substituents (e.g., trimethoxyphenyl in Compound 3n) significantly improve tubulin binding affinity, with IC₅₀ values in the nanomolar range .
Physicochemical Properties
Biological Activity
7-[1-(3-Methoxyphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a synthetic compound notable for its unique triazolo-pyrimidine structure. This compound has garnered attention for its potential therapeutic applications in various fields, particularly in oncology and neurology. The following sections provide a detailed examination of its biological activity, including synthesis methods, case studies, and research findings.
The compound has a molecular formula of and a molar mass of approximately 285.3 g/mol. Its structure includes a methoxyphenoxyethyl side chain, which is crucial for its biological activity. The presence of both the triazole and pyrimidine moieties enhances its chemical reactivity, allowing for various nucleophilic and electrophilic reactions that are foundational for further modifications aimed at improving biological activity or pharmacokinetic properties.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The compound's IC50 values against these cell lines were found to be lower than those of standard chemotherapeutic agents such as Cisplatin, suggesting a promising therapeutic potential in cancer treatment .
Table 1: Antitumor Activity of Selected Triazolo-Pyrimidines
| Compound Name | Cell Line | IC50 (µM) | Comparison to Cisplatin |
|---|---|---|---|
| This compound | MCF-7 | 17.83 | More potent |
| This compound | MDA-MB-231 | 20.33 | More potent |
| Cisplatin | MCF-7 | 20.97 | Reference |
The presence of the methoxy group in the aryl ring appears to enhance the antitumoral activity significantly compared to other derivatives lacking this substitution .
The mechanism by which this compound induces cell death is currently under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells through pathways involving DNA damage and cell cycle arrest. Further research is needed to elucidate the specific molecular targets and pathways involved in its anticancer effects.
Case Studies
Recent studies have focused on synthesizing related compounds to explore their biological activities further. For instance:
- Study A : A series of triazolopyrimidine derivatives were synthesized and evaluated for their antiproliferative effects against HePG-2 (human hepatic carcinoma) and MCF-7 cell lines. The results indicated that modifications to the phenyl group significantly influenced the compounds' efficacy against cancer cell lines.
- Study B : Another investigation highlighted the cytotoxic effects of various triazolo-pyrimidines on different cancer cell lines. Compounds with similar structural features to this compound exhibited promising results in reducing cell viability and inducing apoptotic pathways .
Q & A
Q. What experimental designs are suitable for elucidating the compound’s mechanism of action in complex biological systems?
- Methodological Answer : Use CRISPR-Cas9 knockouts of putative targets (e.g., kinases ) to confirm on-mechanism effects. Thermal proteome profiling (TPP) identifies engaged proteins in cell lysates . Phosphoproteomics (LC-MS/MS) maps downstream signaling perturbations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
